

# Serabelisib potency p110 $\alpha$ $\beta$ $\gamma$ $\delta$ inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Potency and Selectivity of Serabelisib

The core activity of **Serabelisib** is its selective inhibition of the PI3K $\alpha$  isoform. The following table details its half-maximal inhibitory concentration (IC<sub>50</sub>) values against the Class I PI3K catalytic subunits [1] [2] [3].

| PI3K Isoform                   | IC <sub>50</sub> Value                             | Primary Function/Context                                                                                                   |
|--------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| p110 $\alpha$ (PI3K $\alpha$ ) | 15 nM                                              | Ubiquitously expressed; key role in growth, metabolism; frequently mutated in solid tumors [4] [5] [3].                    |
| p110 $\gamma$ (PI3K $\gamma$ ) | 1,900 nM (1.9 $\mu$ M)                             | Primarily in hematopoietic cells; implicated in immune cell function and the tumor microenvironment [4] [3].               |
| p110 $\beta$ (PI3K $\beta$ )   | 4,500 nM (4.5 $\mu$ M)                             | Ubiquitously expressed; important in PTEN-deficient cancers; regulates platelet aggregation [4] [3].                       |
| p110 $\delta$ (PI3K $\delta$ ) | 13,390 nM (13.39 $\mu$ M)                          | Primarily in leukocytes; key role in B-cell function and immunity; target in hematologic malignancies [4] [3].             |
| mTOR                           | >1,000 nM (No significant inhibition at 1 $\mu$ M) | Serabelisib shows no significant activity against mTOR, highlighting its specificity within the PI3K/AKT/mTOR pathway [6]. |

This data demonstrates that **Serabelisib** is **highly selective for p110 $\alpha$** , with at least 300-fold selectivity over other PI3K isoforms [2]. Its potency against p110 $\alpha$  and minimal off-target effects on immune-cell dependent isoforms (p110 $\gamma$  and p110 $\delta$ ) make it a candidate for immune-sparing applications in solid tumors [7].

## Comparison with Other PI3K Inhibitors

To contextualize **Serabelisib**'s profile, the table below compares its IC<sub>50</sub> values with other PI3K inhibitors [3].

| Inhibitor Name              | Primary Target | IC <sub>50</sub> (nM) | p110 $\alpha$ | p110 $\beta$  | p110 $\gamma$ | p110 $\delta$ |
|-----------------------------|----------------|-----------------------|---------------|---------------|---------------|---------------|
| <b>Serabelisib</b>          | $\alpha$       | 15                    | 4,500         | 1,900         | 13,900        |               |
| <b>Alpelisib (BYL719)</b>   | $\alpha$       | 5                     | 1,200         | 250           | 290           |               |
| <b>Idelalisib (CAL-101)</b> | $\delta$       | 8,600                 | 4,000         | 2,100         | 19            |               |
| <b>GSK2636771</b>           | $\beta$        | 35,400                | 20            | Not Disclosed | 40            |               |
| <b>IPI-549</b>              | $\gamma$       | 3,200                 | 3,500         | 16            | >8,400        |               |

This comparison shows that both **Alpelisib** and **Serabelisib** are potent p110 $\alpha$  inhibitors, though Alpelisib shows slightly higher potency. A key difference lies in their selectivity; Alpelisib has some activity against p110 $\gamma$  and p110 $\delta$ , while **Serabelisib**'s cleaner profile may offer an advantage in sparing immune cell function [7] [3].

## Experimental Evidence & Research Applications

In preclinical studies, **Serabelisib** has demonstrated efficacy in various models, primarily through its action on the PI3K/AKT/mTOR signaling pathway.

- In Vitro Protocols and Findings:** In PIK3CA-mutant breast cancer cell lines, treatment with **Serabelisib** inhibits phosphorylation of AKT (a key downstream effector) and reduces cell growth, with IC<sub>50</sub> values around 2  $\mu$ M. This effect is not observed in PTEN-null cells, confirming its dependency on the PI3K $\alpha$  pathway [2]. For B-cell receptor (BCR) stimulation studies, B cells are treated with **Serabelisib** (e.g., 1  $\mu$ M) resulting in a significant reduction (up to 50%) in phosphorylated AKT levels as measured by intracellular flow cytometry [2].
- In Vivo Protocols and Findings:** In mouse xenograft models of cancer, oral administration of **Serabelisib** at 30-60 mg/kg achieves significant tumor growth inhibition. Doses at 120 mg/kg, while effective, may begin to show partial reduction in immune-related markers like TNP-specific IgG3, indicating that the higher dose exceeds the optimal therapeutic window for tumor growth inhibition without additional effects [2].

- **Multi-Node Inhibition Strategy:** Recent research explores **Serabelisib** in combination with other pathway inhibitors. A prominent strategy combines **Serabelisib** with **sapanisertib** (a dual mTORC1/mTORC2 inhibitor). This combination more effectively suppresses pathway signaling (measured by phosphorylation of S6 and 4E-BP1) in endometrial and breast cancer models than single-node inhibitors alone, overcoming common resistance mechanisms [8] [7].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the sites targeted by **Serabelisib** and combination agents like sapanisertib.

*Diagram of PI3K/AKT/mTOR Pathway and Inhibitor Targets*

## Key Considerations for Researchers

Based on the available data, here are some key points to consider for your research and development work:

- **Selectivity Advantage:** **Serabelisib**'s high selectivity for p110 $\alpha$  over p110 $\gamma$  and p110 $\delta$  may help preserve immune cell function, which is a valuable profile for combination strategies with immunotherapies [7].
- **Combination Potential:** Evidence suggests that **Serabelisib**'s efficacy can be enhanced through rational combinations, such as with mTORC1/2 inhibitors like sapanisertib, to achieve more complete pathway suppression and overcome feedback reactivation [8] [7].
- **Clinical Translation:** While **Serabelisib** has reached Phase 2 clinical trials for advanced solid tumors [9] [2], it is not yet FDA-approved. Its clinical development highlights the ongoing effort to optimize PI3K $\alpha$  inhibition, particularly in managing on-target side effects like hyperglycemia.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. | mTOR | PI3K | TargetMol Serabelisib [targetmol.com]
2. MLN1117 | 1268454-23-4 | PI3K | MOLNOVA [molnova.com]
3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]

4. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]
5. Review Article Oncogenic activation of PIK3CA in cancers [sciencedirect.com]
6. | MLN1117 | PI3K Serabelisib | Axon 4075 | Axon Medchem inhibitor [axonmedchem.com]
7. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]
8. Multi-node inhibition targeting mTORC1, mTORC2 and PI3K $\alpha$  ... [pubmed.ncbi.nlm.nih.gov]
9. Serabelisib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Serabelisib potency p110 $\alpha$   $\beta$   $\gamma$   $\delta$  inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-potency-p110-inhibition>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)